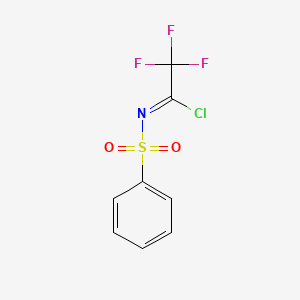
(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is an organic compound that features a trifluoromethyl group, a benzenesulfonyl group, and an imidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanimidoyl chloride under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The imidoyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include amides, esters, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of (1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzenesulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is unique due to its combination of a trifluoromethyl group, benzenesulfonyl group, and imidoyl chloride moiety. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5ClF3NO2S |
|---|---|
Poids moléculaire |
271.64 g/mol |
Nom IUPAC |
(1Z)-N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H/b13-7- |
Clé InChI |
OHGCUODTFLYDEK-QPEQYQDCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(F)(F)F)\Cl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)

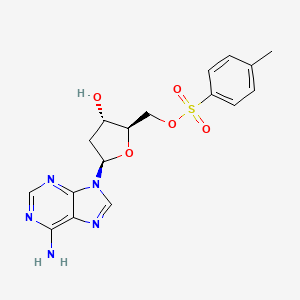
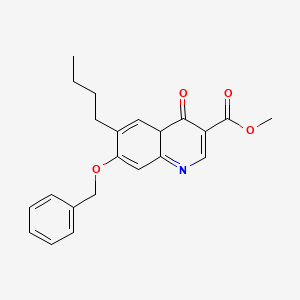
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
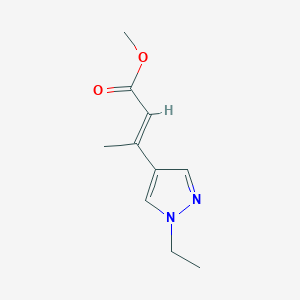

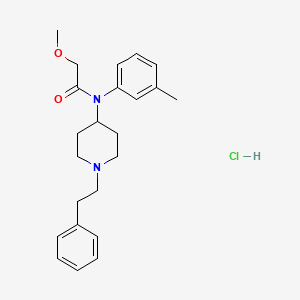

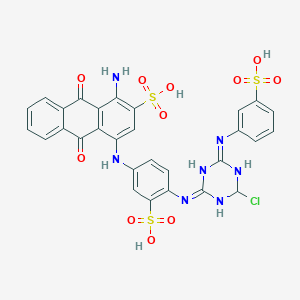
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)
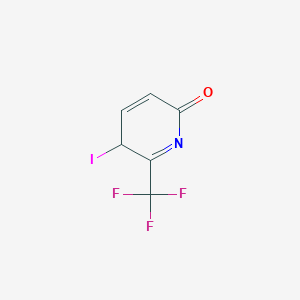

![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)
